molecular formula C22H35BN2O4 B8085858 Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)piperidine-1-carboxylate

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)piperidine-1-carboxylate

Cat. No.: B8085858
M. Wt: 402.3 g/mol
InChI Key: GMSOKHYUUMJRGM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)piperidine-1-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic acid derivative, which is known for its utility in cross-coupling reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method is the Buchwald-Hartwig amination , which involves the palladium-catalyzed coupling of an aryl halide with an amine. The reaction conditions usually require a palladium catalyst, a suitable ligand, and a base to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the Buchwald-Hartwig amination process. This would require careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in cross-coupling reactions.

  • Biology: It can be employed in the study of enzyme inhibitors and as a tool in bioconjugation techniques.

  • Medicine: Its derivatives are explored for potential therapeutic uses, including as anticancer agents.

  • Industry: It is utilized in the development of new materials and in the pharmaceutical industry for drug synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biological and chemical processes. The molecular targets and pathways involved would depend on the specific application, but generally, the compound interacts with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate

  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the boronic acid moiety and the tert-butyl ester group. These features make it particularly useful in cross-coupling reactions and other synthetic applications.

Properties

IUPAC Name

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-18(13-15-25)24-17-10-8-16(9-11-17)23-28-21(4,5)22(6,7)29-23/h8-11,18,24H,12-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSOKHYUUMJRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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